4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
Description
This compound (CAS: 82855-39-8, InChIKey: AVDYNPKNLYWWHE-UHFFFAOYSA-N) is a halogenated fluorescein derivative with a spiro[isobenzofuran-xanthene] core. Its structure features:
- Halogen substituents: Chlorine at the 4' and 5' positions.
- Oxygenated groups: Hydroxyl groups at 3' and 6', methoxy groups at 2' and 7', and a carboxylic acid at position 4.
Fluorescein derivatives are widely used as fluorescent probes in bioimaging and diagnostics. The dichloro and dimethoxy substitutions in this compound likely enhance its photostability and alter its spectral properties compared to unmodified fluorescein .
Properties
IUPAC Name |
4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2O9/c1-31-13-6-11-19(15(24)17(13)26)33-20-12(7-14(32-2)18(27)16(20)25)23(11)10-4-3-8(21(28)29)5-9(10)22(30)34-23/h3-7,26-27H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDYNPKNLYWWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=CC(=C(C(=C5O2)Cl)O)OC)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436186 | |
| Record name | 4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82855-39-8 | |
| Record name | 4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, drawing from recent studies and case reports.
- Molecular Formula : C27H17Cl2NO11
- Molecular Weight : 602.34 g/mol
- CAS Number : 113394-23-3
- Appearance : Orange solid
- Solubility : Soluble in DMSO, DMF, and methanol
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound has demonstrated significant antioxidant properties in several assays:
These values indicate that the compound is effective in scavenging free radicals, outperforming some established antioxidants like ascorbic acid.
2. Anti-inflammatory Properties
The compound exhibits potent anti-inflammatory effects, which are vital for treating chronic inflammatory diseases. In vitro studies have shown:
| Cell Line | Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| RAW 264.7 (LPS-induced) | 70% | 25 | |
| Human fibroblasts | 65% | 10 |
These results suggest that the compound effectively reduces inflammation markers such as nitric oxide (NO) and prostaglandin E2 (PGE2).
3. Antitumor Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 20.5 | Induction of apoptosis | |
| A2780 | 15.0 | Cell cycle arrest | |
| HeLa | 18.7 | Inhibition of proliferation |
The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent.
Case Studies
-
Case Study on Antioxidant Efficacy
- A study assessed the antioxidant capacity of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results showed a significant reduction in cell death and oxidative damage markers compared to untreated controls.
-
Clinical Relevance in Inflammation
- In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in reduced inflammatory markers and improved patient-reported outcomes over a six-week period.
Scientific Research Applications
Fluorescent Probes
One of the primary applications of this compound is as a fluorescent probe in various assays. Its structure allows it to absorb light at specific wavelengths and emit fluorescence, making it useful for:
- Cell Imaging : The compound can be utilized to visualize cellular structures and processes under fluorescence microscopy.
- Biochemical Assays : It can serve as a marker in enzyme assays or binding studies due to its fluorescent properties.
Antioxidant Studies
Research has indicated that compounds similar to 4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy derivatives exhibit antioxidant activity. This property is crucial in studies aimed at:
- Oxidative Stress : Investigating the role of antioxidants in mitigating oxidative stress-related diseases.
- Pharmacology : Developing therapeutic agents that can protect against cellular damage caused by free radicals.
Photodynamic Therapy (PDT)
Due to its ability to generate reactive oxygen species upon light activation, this compound may have potential applications in photodynamic therapy for cancer treatment. PDT utilizes light-sensitive compounds that produce cytotoxic effects on tumor cells when exposed to specific wavelengths of light.
Material Science
In material science, the compound's unique structure allows it to be integrated into polymers or coatings that require specific optical properties. Applications include:
- Optoelectronic Devices : Use in developing sensors or displays that rely on fluorescence.
- Coatings : Incorporation into protective coatings that require enhanced visibility or detection capabilities.
Case Studies
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and molecular properties of analogous compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
